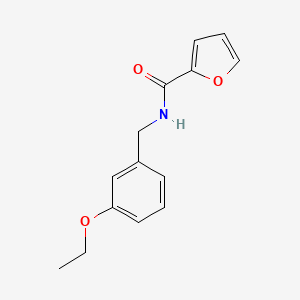

N-(3-ethoxybenzyl)-2-furamide

描述

N-(3-ethoxybenzyl)-2-furamide is a synthetic organic compound characterized by a 2-furamide (furan-2-carboxamide) backbone linked to a 3-ethoxybenzyl group. The ethoxy substituent on the benzyl ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-17-12-6-3-5-11(9-12)10-15-14(16)13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMCHVDJLBUFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures have been shown to interact with a range of proteins. For instance, N-substituted benzotriazoles have excellent binding affinities to a range of proteins.

Mode of Action

A compound with a similar structure, n-3-methoxybenzyl-linoleamide, has been shown to inhibit fatty acid amide hydrolase (faah) in a time-dependent and dose-dependent manner. This suggests that N-(3-ethoxybenzyl)-2-furamide might interact with its targets in a similar way.

Biochemical Pathways

For instance, N-3-methoxybenzyl-linoleamide, a compound with a similar structure, has been shown to inhibit FAAH, an enzyme involved in the endocannabinoid system.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3-Methoxybenzyl)-2-furamide Derivatives

highlights N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF), which features a methoxy-substituted benzyl group. NMDPEF exhibits potent quinone oxidoreductase 2 (QR2) inhibition and antidote activity against paraquat toxicity .

N-(Benzoylphenyl)-2-furamide Derivatives

and describe N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide derivatives (e.g., 3a, 3b), where the benzyl group is replaced with a benzoylphenyl moiety. These compounds demonstrated anti-hyperlipidemic activity, reducing plasma cholesterol and triglycerides in murine models.

Hydantoinyl-Furamide Hybrids

reports 5-phenyl-N-(3-arylmethylhydantoinyl)-2-furamide , which combines a hydantoin ring with the 2-furamide scaffold. This hybrid inhibited mitochondrial permeability transition (MPT) at 50 μM, comparable to cyclosporin A (CsA) at 5 μM. The hydantoin moiety introduces hydrogen-bonding capabilities absent in N-(3-ethoxybenzyl)-2-furamide, suggesting divergent biological targets .

Functional Group Modifications: Amide vs. Nitrile

compares 2-furonitrile with 2-cyanopyridine in dimethyl carbonate (DMC) synthesis. While 2-furonitrile showed lower adsorption strength on CeO2 than 2-cyanopyridine, it maintained comparable DMC selectivity. The amide group in N-(3-ethoxybenzyl)-2-furamide may exhibit similar stability challenges, as methanolysis of 2-furamide is thermodynamically less favorable than picolinamide (ΔG = −15.2 vs. −22.1 kcal/mol) .

Pharmacological and Physicochemical Properties

Anti-Hyperlipidemic Activity

N-(Benzoylphenyl)-2-furamide derivatives reduced Triton WR-1339-induced hyperlipidemia in mice:

| Compound | TC Reduction (%) | TG Reduction (%) | HDL-C Increase (%) |

|---|---|---|---|

| 3a (para-subst.) | 38.2 | 45.6 | 22.1 |

| 3b (meta-subst.) | 29.8 | 33.4 | 18.7 |

Stability and Reactivity

Methanolysis studies () suggest that 2-furamides are less stable than picolinamides. However, the 3-ethoxybenzyl group’s steric bulk could mitigate degradation, enhancing metabolic stability in vivo.

Structural-Activity Relationship (SAR) Trends

- Electron-Donating Groups : Methoxy/ethoxy substituents improve binding to oxidoreductases (e.g., QR2) but may reduce metabolic stability .

- Polar Substituents : Hydroxyl groups enhance solubility but limit blood-brain barrier penetration, as seen in anti-hyperlipidemic analogs .

- Hybrid Scaffolds : Incorporation of heterocycles (e.g., hydantoin) diversifies biological targets but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。